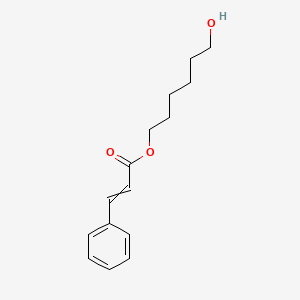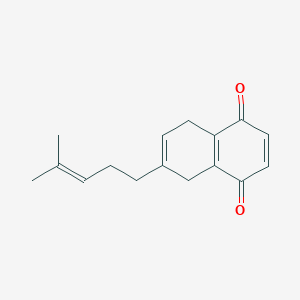![molecular formula C10H10O2S2 B14275425 Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis- CAS No. 155330-94-2](/img/structure/B14275425.png)
Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound features two thiophene rings connected by an ethanediylbis(oxy) bridge, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethylene glycol as the primary starting materials.
Formation of the Bridge: Ethylene glycol undergoes a reaction with a suitable activating agent, such as tosyl chloride, to form an intermediate that can react with thiophene.
Coupling Reaction: The activated ethylene glycol intermediate is then coupled with thiophene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions are common, where the thiophene rings can be functionalized with various substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes, and other functionalized thiophenes.
Scientific Research Applications
Chemistry
In chemistry, Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The thiophene ring system is known for its bioactivity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is used in the production of conductive polymers, which are essential in the manufacture of electronic devices, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- involves its interaction with molecular targets through its thiophene rings. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity. The ethanediylbis(oxy) bridge provides flexibility and spatial orientation, enhancing the compound’s ability to interact with multiple targets simultaneously.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a single thiophene ring.
Bithiophene: Contains two thiophene rings directly connected without a bridging group.
Thiophene, 2,2’-[1,2-ethanediylbis(oxy)]bis-: Similar structure but with different substitution positions.
Uniqueness
Thiophene, 3,3’-[1,2-ethanediylbis(oxy)]bis- is unique due to its specific substitution pattern and the presence of the ethanediylbis(oxy) bridge. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
155330-94-2 |
|---|---|
Molecular Formula |
C10H10O2S2 |
Molecular Weight |
226.3 g/mol |
IUPAC Name |
3-(2-thiophen-3-yloxyethoxy)thiophene |
InChI |
InChI=1S/C10H10O2S2/c1-5-13-7-9(1)11-3-4-12-10-2-6-14-8-10/h1-2,5-8H,3-4H2 |
InChI Key |
DKLLCXCFDKVYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1OCCOC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Iodoethoxy)prop-1-EN-1-YL]benzene](/img/structure/B14275342.png)
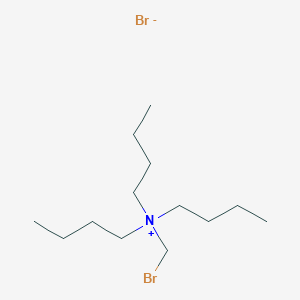

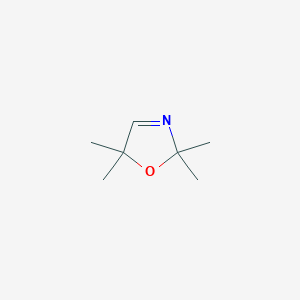
![1,8-Diazaspiro[5.5]undecane, (R)-(9CI)](/img/structure/B14275366.png)
![N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(diphenylphosphanyl)ethyl]ethane-1,2-diamine](/img/structure/B14275370.png)
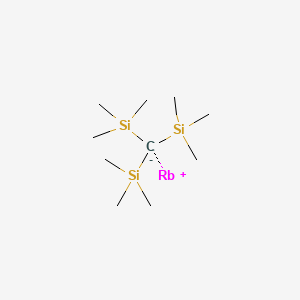
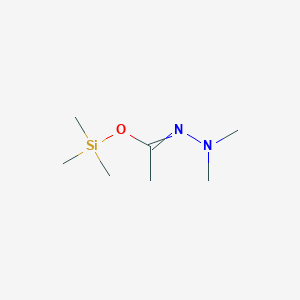

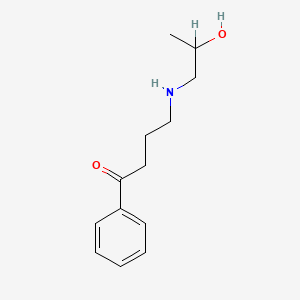
![4-{2-[2-(4-Aminophenyl)ethenyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14275409.png)
